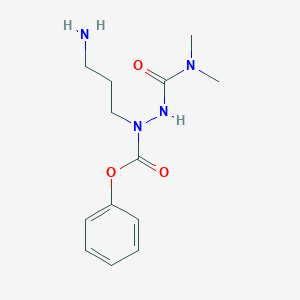
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is a chemical compound that has potential applications in scientific research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell wall synthesis. It has also been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been reported to have antitumor and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester in lab experiments is its diverse biological activities. It can be used as a starting material for the synthesis of other biologically active compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of new derivatives of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be explored to improve its biological activity and solubility.
Méthodes De Synthèse
The synthesis of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfur to give the final product. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Applications De Recherche Scientifique
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has potential applications in scientific research due to its diverse biological activities. Several studies have reported its antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
146947-24-2 |
|---|---|
Nom du produit |
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester |
Formule moléculaire |
C9H11NO2S2 |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
ethyl 5,6-dihydro-[1,3]thiazolo[2,3-c][1,4]thiazine-8-carboxylate |
InChI |
InChI=1S/C9H11NO2S2/c1-2-12-9(11)7-8-10(3-5-13-7)4-6-14-8/h4,6H,2-3,5H2,1H3 |
Clé InChI |
UQQPFHUNQWYPTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
SMILES canonique |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
Autres numéros CAS |
146947-24-2 |
Synonymes |
ethyl 4,7-dithia-1-azabicyclo[4.3.0]nona-5,8-diene-5-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



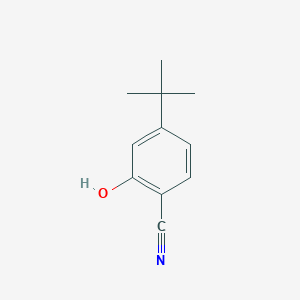


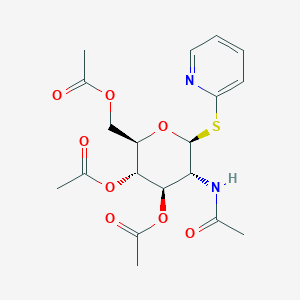

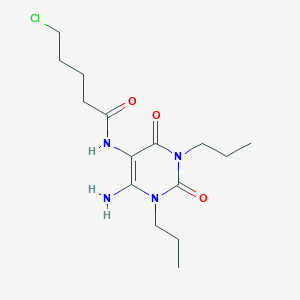
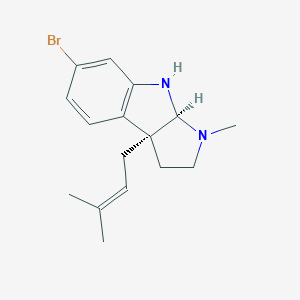
![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)
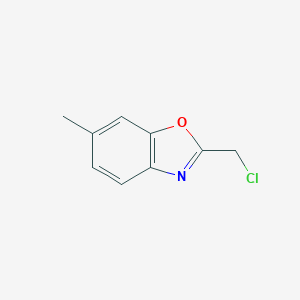

![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)


